molecular formula C18H14BrNO2 B11320508 N-(4-bromophenyl)-8-methyl-1-benzoxepine-4-carboxamide

N-(4-bromophenyl)-8-methyl-1-benzoxepine-4-carboxamide

Cat. No.: B11320508
M. Wt: 356.2 g/mol
InChI Key: OREAFSILGYXFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-8-methyl-1-benzoxepine-4-carboxamide is an organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a bromophenyl group, a methyl group, and a benzoxepine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-8-methyl-1-benzoxepine-4-carboxamide typically involves the condensation of 4-bromobenzoic acid with 8-methyl-1-benzoxepine-4-amine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-8-methyl-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

    Substitution: N-(4-substituted phenyl)-8-methyl-1-benzoxepine-4-carboxamide derivatives.

    Oxidation: Oxides or hydroxyl derivatives of the original compound.

    Reduction: Amine derivatives of the original compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-8-methyl-1-benzoxepine-4-carboxamide stands out due to its unique benzoxepine ring structure, which imparts distinct chemical properties and potential biological activities. Its combination of a bromophenyl group and a benzoxepine ring makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H14BrNO2

Molecular Weight

356.2 g/mol

IUPAC Name

N-(4-bromophenyl)-8-methyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C18H14BrNO2/c1-12-2-3-13-11-14(8-9-22-17(13)10-12)18(21)20-16-6-4-15(19)5-7-16/h2-11H,1H3,(H,20,21)

InChI Key

OREAFSILGYXFDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.